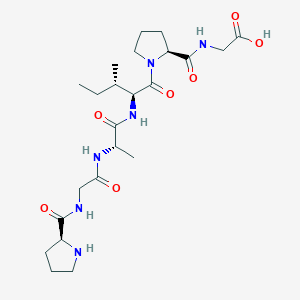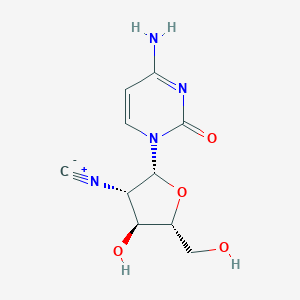
Ncdac
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ncdac, also known as N-carboxyethyl chitosan, is a modified chitosan molecule that has been gaining attention in the scientific community for its potential applications in various fields.
科学的研究の応用
Ncdac has been studied for its potential applications in various fields, including drug delivery, tissue engineering, and agriculture. In drug delivery, Ncdac has been shown to improve the solubility and bioavailability of poorly soluble drugs. It has also been used as a carrier for targeted drug delivery to cancer cells.
In tissue engineering, Ncdac has been used as a scaffold material for the regeneration of various tissues, including bone, cartilage, and skin. Its biocompatibility and biodegradability make it an attractive material for tissue engineering applications.
In agriculture, Ncdac has been studied for its potential as a plant growth enhancer and biopesticide. It has been shown to improve plant growth and increase resistance to pests and diseases.
作用機序
The mechanism of action of Ncdac is not fully understood, but it is believed to involve interactions with cell membranes and intracellular signaling pathways. Ncdac has been shown to enhance the uptake of drugs and nutrients by cells, which may be due to its ability to increase membrane permeability.
生化学的および生理学的効果
Ncdac has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant activities. It has also been shown to improve wound healing and reduce scar formation.
実験室実験の利点と制限
One of the main advantages of using Ncdac in lab experiments is its biocompatibility and biodegradability. It is also relatively easy to synthesize and modify for specific applications. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in experiments.
将来の方向性
There are many potential future directions for research on Ncdac. One area of interest is the development of new drug delivery systems using Ncdac as a carrier. Another area is the use of Ncdac in tissue engineering for the regeneration of complex organs such as the liver and pancreas. Additionally, further research is needed to fully understand the mechanism of action of Ncdac and optimize its use in various applications.
Conclusion
Ncdac is a promising molecule that has the potential for a wide range of applications in various fields. Its biocompatibility, biodegradability, and ability to enhance drug delivery and tissue regeneration make it an attractive material for scientific research. Further studies are needed to fully understand its mechanism of action and optimize its use in various applications.
合成法
Ncdac is synthesized by reacting chitosan with glyoxylic acid. The reaction results in the formation of a carboxyethyl group on the chitosan molecule, which enhances its solubility and stability. The synthesis method is relatively simple and can be easily scaled up for industrial production.
特性
CAS番号 |
153265-57-7 |
|---|---|
製品名 |
Ncdac |
分子式 |
C10H12N4O4 |
分子量 |
252.23 g/mol |
IUPAC名 |
4-amino-1-[(2R,3S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-isocyanooxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H12N4O4/c1-12-7-8(16)5(4-15)18-9(7)14-3-2-6(11)13-10(14)17/h2-3,5,7-9,15-16H,4H2,(H2,11,13,17)/t5-,7+,8-,9-/m1/s1 |
InChIキー |
SSDLPLWBMNUNRB-VCGXYPBASA-N |
異性体SMILES |
[C-]#[N+][C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
SMILES |
[C-]#[N+]C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
正規SMILES |
[C-]#[N+]C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
同義語 |
2'-deoxy-2'-isocyano-1-arabinofuranosylcytosine NCDAC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



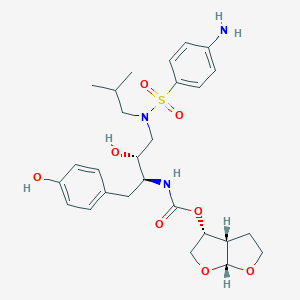
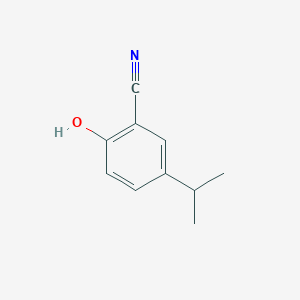
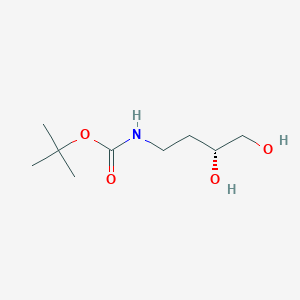
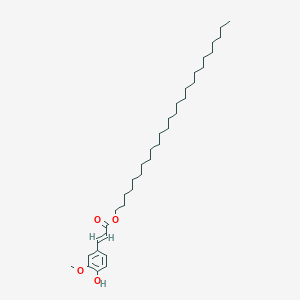
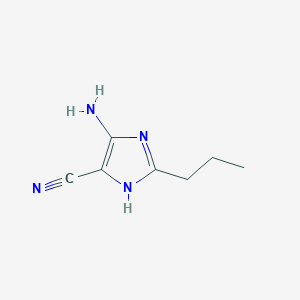
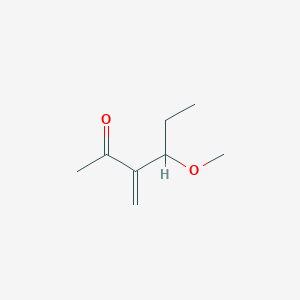
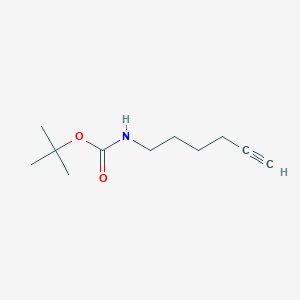
![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)
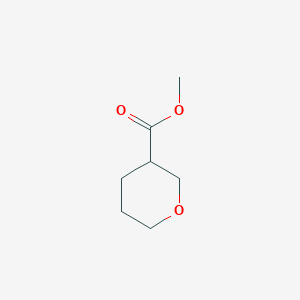
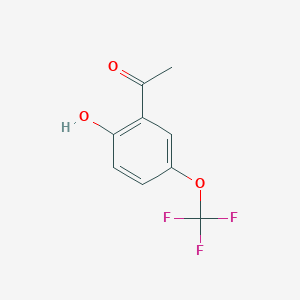
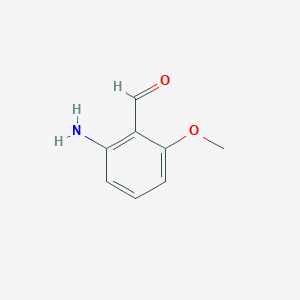
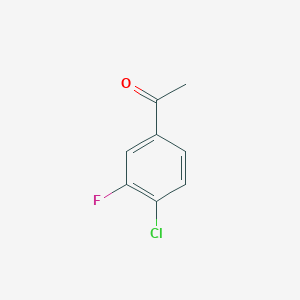
![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)
